molecular formula C12H12O2S B1281502 4-(1-Benzothiophen-3-yl)butanoic acid CAS No. 24444-97-1

4-(1-Benzothiophen-3-yl)butanoic acid

Cat. No.: B1281502
CAS No.: 24444-97-1
M. Wt: 220.29 g/mol
InChI Key: NHPNSMHPYFWPLZ-UHFFFAOYSA-N
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Description

4-(1-Benzothiophen-3-yl)butanoic acid is an organic compound with the molecular formula C₁₂H₁₂O₂S It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a benzothiophene moiety at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzothiophen-3-yl)butanoic acid typically involves the following steps:

    Formation of Benzothiophene: Benzothiophene can be synthesized through the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Alkylation: The benzothiophene is then subjected to Friedel-Crafts alkylation using butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the butanoic acid chain.

    Oxidation: The resulting intermediate is oxidized using an oxidizing agent like potassium permanganate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzothiophen-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(1-Benzothiophen-3-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Benzothiophen-3-yl)butanoic acid involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity. These interactions can influence biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzothiophen-2-yl)butanoic acid: Similar structure but with the benzothiophene moiety at the second position.

    4-(2-Benzothiophen-3-yl)butanoic acid: Similar structure but with a different substitution pattern on the benzothiophene ring.

    4-(1-Benzofuran-3-yl)butanoic acid: Contains a benzofuran moiety instead of benzothiophene.

Uniqueness

4-(1-Benzothiophen-3-yl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the benzothiophene moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(1-benzothiophen-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-12(14)7-3-4-9-8-15-11-6-2-1-5-10(9)11/h1-2,5-6,8H,3-4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNSMHPYFWPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500487
Record name 4-(1-Benzothiophen-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24444-97-1
Record name 4-(1-Benzothiophen-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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